molecular formula C18H29N3O4S B14936646 1-[4-(propan-2-ylsulfonyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

1-[4-(propan-2-ylsulfonyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

Katalognummer: B14936646
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: HMPWPYXODZXCGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(ISOPROPYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE is a complex organic compound that features a combination of piperazine, pyrrole, and tetrahydropyran moieties

Vorbereitungsmethoden

The synthesis of 1-[4-(ISOPROPYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE involves multiple steps, typically starting with the preparation of the individual moieties followed by their coupling under specific reaction conditions. Common synthetic routes include:

    Preparation of the Piperazine Moiety: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.

    Preparation of the Pyrrole Moiety: Pyrrole can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Preparation of the Tetrahydropyran Moiety: Tetrahydropyran can be synthesized through the hydrogenation of dihydropyran.

The final coupling step involves the reaction of the prepared moieties under controlled conditions, often using catalysts and specific solvents to achieve the desired product.

Analyse Chemischer Reaktionen

1-[4-(ISOPROPYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or sulfonates.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Wissenschaftliche Forschungsanwendungen

1-[4-(ISOPROPYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-[4-(ISOPROPYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-[4-(ISOPROPYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE can be compared with similar compounds such as:

    1-[4-(METHYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE: This compound differs by having a methylsulfonyl group instead of an isopropylsulfonyl group, which may affect its chemical reactivity and biological activity.

    1-[4-(ETHYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE: The presence of an ethylsulfonyl group instead of an isopropylsulfonyl group can lead to differences in solubility and pharmacokinetic properties.

    1-[4-(PROPYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE: The propylsulfonyl group may confer unique steric and electronic effects, influencing the compound’s interactions with molecular targets.

Eigenschaften

Molekularformel

C18H29N3O4S

Molekulargewicht

383.5 g/mol

IUPAC-Name

1-(4-propan-2-ylsulfonylpiperazin-1-yl)-2-(4-pyrrol-1-yloxan-4-yl)ethanone

InChI

InChI=1S/C18H29N3O4S/c1-16(2)26(23,24)21-11-9-19(10-12-21)17(22)15-18(5-13-25-14-6-18)20-7-3-4-8-20/h3-4,7-8,16H,5-6,9-15H2,1-2H3

InChI-Schlüssel

HMPWPYXODZXCGF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)S(=O)(=O)N1CCN(CC1)C(=O)CC2(CCOCC2)N3C=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.